2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide

Description

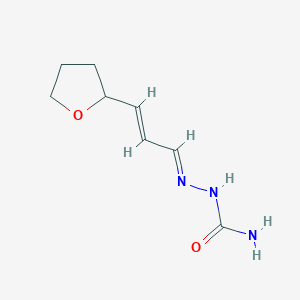

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a tetrahydrofuran (THF) ring conjugated to an allylidene moiety. This compound belongs to a class of hydrazine derivatives known for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. Its unique structure combines the rigidity of the THF ring with the electron-rich conjugated system of the allylidene group, which may enhance its interaction with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

[(E)-[(E)-3-(oxolan-2-yl)prop-2-enylidene]amino]urea |

InChI |

InChI=1S/C8H13N3O2/c9-8(12)11-10-5-1-3-7-4-2-6-13-7/h1,3,5,7H,2,4,6H2,(H3,9,11,12)/b3-1+,10-5+ |

InChI Key |

NECGLWIPWCQCPF-MZCGDCDISA-N |

Isomeric SMILES |

C1CC(OC1)/C=C/C=N/NC(=O)N |

Canonical SMILES |

C1CC(OC1)C=CC=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide typically involves multiple steps:

Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce the allylidene group.

Hydrazinecarboxamide Introduction: The functionalized tetrahydrofuran derivative is then reacted with hydrazinecarboxamide under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: It can be used in the production of materials with unique properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Features

Hydrazinecarboxamides vs. Hydrazinecarbothioamides

- Key Difference : Replacement of the carbonyl oxygen (in carboxamides) with sulfur (in carbothioamides).

- Impact :

- Solubility : Carboxamides (e.g., the target compound) exhibit higher polarity due to the C=O group, improving aqueous solubility compared to carbothioamides (C=S) .

- Bioactivity : Thioamides (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides) often show enhanced lipophilicity, favoring membrane penetration and antimicrobial activity .

Substituent Variations

- Target Compound : Features a THF-allylidene group, introducing a five-membered oxygen-containing ring and a conjugated double bond.

- Benzoxazole Derivatives: E.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates () incorporate fused aromatic systems, enhancing rigidity and UV absorption .

Table 1: Structural and Electronic Comparison

| Compound Class | Substituent | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| Target Compound | THF-allylidene | C=O, THF ring | Electron-donating (O in THF) |

| Arylidene Carbothioamides | Aryl (e.g., 3-ClPh) | C=S, aromatic ring | Electron-withdrawing (Cl, Br) |

| Benzoxazole Derivatives | Benzoxazole-carboxylate | C=O, fused aromatic system | Conjugation-enhanced stability |

Pharmacological Activities

- Target Compound : Predicted to exhibit antimicrobial and antitumor activity due to its hydrazinecarboxamide scaffold and THF moiety, which may interfere with enzyme active sites (e.g., acetylcholinesterase) .

- Arylidene Carbothioamides : Demonstrated broad-spectrum bioactivity , including herbicidal and antiproliferative effects (). The 3-chlorophenyl group enhances lipid membrane interaction .

- Benzoxazole Derivatives : Reported for anti-inflammatory and anticancer activity , attributed to the benzoxazole ring’s ability to intercalate DNA .

Table 3: Bioactivity Comparison

*Hypothetical range based on structural analogs.

Spectroscopic and Analytical Data

- Target Compound : Expected IR peaks at ~1660 cm⁻¹ (C=O stretch) and ¹H-NMR signals for THF protons (δ 3.5–4.2 ppm) and allylidene protons (δ 6.5–7.2 ppm) .

- Arylidene Carbothioamides : Show IR C=S stretches at ~1250 cm⁻¹ and aromatic proton signals (δ 7.0–8.5 ppm) .

- Benzoxazole Derivatives : Distinct ¹³C-NMR peaks for carboxylate carbons (~170 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.